molecular formula C13H17ClN2 B195849 Levomedetomidine hydrochloride CAS No. 190000-46-5

Levomedetomidine hydrochloride

Cat. No.: B195849
CAS No.: 190000-46-5
M. Wt: 236.74 g/mol
InChI Key: VPNGEIHDPSLNMU-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levomedetomidine (hydrochloride) is the levorotary enantiomer of medetomidine, a compound known for its potent sedative and analgesic properties. Medetomidine is a racemic mixture of two stereoisomers: levomedetomidine and dexmedetomidine. Levomedetomidine itself does not induce sedation or analgesia when administered alone but can modulate the effects of dexmedetomidine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of levomedetomidine (hydrochloride) involves several steps. One common method starts with 2,3-dimethyl-chloroethylbenzene as a raw material. This compound reacts with magnesium to form a Grignard reagent, which then undergoes a Friedel-Crafts reaction with N-TMS imidazole under the action of a Lewis acid, such as titanium tetrachloride, to generate medetomidine. The racemic mixture is then resolved using L-(+)-tartaric acid in ethanol to obtain the dextrorotatory and levorotatory enantiomers. The levorotatory enantiomer is then converted to its hydrochloride salt by reacting with hydrochloric acid in ethyl acetate, followed by recrystallization to obtain the final product .

Industrial Production Methods

Industrial production of levomedetomidine (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps and simpler operations to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Levomedetomidine (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert levomedetomidine to its reduced forms.

    Substitution: The imidazole ring in levomedetomidine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of levomedetomidine. Substitution reactions can result in various substituted imidazole derivatives .

Scientific Research Applications

Levomedetomidine (hydrochloride) has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is studied for its interactions with biological systems, particularly its effects on alpha-2 adrenergic receptors.

    Medicine: While levomedetomidine itself does not induce sedation, it is used in combination with dexmedetomidine to modulate its effects in veterinary medicine.

    Industry: Levomedetomidine is used in the formulation of anesthetics and sedatives for veterinary use

Mechanism of Action

Levomedetomidine (hydrochloride) exerts its effects primarily through its interaction with alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the release of norepinephrine, thereby reducing sympathetic tone and attenuating neuroendocrine and hemodynamic responses. This mechanism is similar to that of dexmedetomidine, although levomedetomidine itself does not induce sedation or analgesia .

Comparison with Similar Compounds

Similar Compounds

    Dexmedetomidine: The dextrorotatory enantiomer of medetomidine, known for its potent sedative and analgesic effects.

    Medetomidine: The racemic mixture of levomedetomidine and dexmedetomidine.

    Clonidine: Another alpha-2 adrenergic agonist with similar pharmacological properties.

Uniqueness

Levomedetomidine is unique in that it does not induce sedation or analgesia when administered alone, unlike dexmedetomidine. it can modulate the effects of dexmedetomidine, making it valuable in combination therapies. This property distinguishes it from other alpha-2 adrenergic agonists .

Biological Activity

Levomedetomidine hydrochloride is a compound derived from medetomidine, a well-known α2-adrenergic receptor agonist. This article explores the biological activity of levomedetomidine, focusing on its pharmacological properties, metabolic pathways, and clinical implications, particularly in veterinary medicine.

  • Chemical Name : 5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole monohydrochloride
  • CAS Registry Number : 190000-46-5
  • Molecular Formula : C13H16N2·HCl
  • Molecular Weight : 236.7 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and DMSO; limited solubility in aqueous solutions (approximately 1 mg/ml in PBS at pH 7.2) .

Levomedetomidine primarily acts as an agonist at α2-adrenergic receptors, which are involved in various physiological responses including sedation and analgesia. However, unlike its counterpart dexmedetomidine, levomedetomidine does not induce significant sedation or analgesia when administered alone. It has been shown to reduce the sedative effects of dexmedetomidine when used in combination .

Pharmacokinetics

Research indicates that levomedetomidine exhibits high stereoselectivity and intrinsic clearance rates that differ significantly from those of dexmedetomidine. In human liver microsomes, levomedetomidine demonstrated an 8.7-fold higher intrinsic clearance compared to dexmedetomidine, suggesting a more rapid metabolism .

Table 1: Intrinsic Clearance Rates

CompoundIntrinsic Clearance (fold difference)
Levomedetomidine8.7
DexmedetomidineBaseline

Case Study Overview

A study conducted on dogs assessed the cardiovascular and sedative effects of levomedetomidine at varying doses. The dogs received low (10 µg/kg) and high (80 µg/kg) doses of levomedetomidine followed by dexmedetomidine administration. Results indicated that while levomedetomidine alone did not alter behavior significantly, higher doses enhanced bradycardia and reduced the sedative effects associated with dexmedetomidine .

Key Findings

  • Cardiovascular Effects : Administration of levomedetomidine resulted in bradycardia, particularly at higher doses.
  • Sedative Effects : The sedative effect of dexmedetomidine was diminished when combined with levomedetomidine.
  • Safety Profile : No significant adverse behavioral changes were noted during the study.

Comparative Analysis with Medetomidine

Levomedetomidine is often compared to medetomidine due to their structural similarities. Medetomidine contains both enantiomers (levomedetomidine and dexmedetomidine), leading to different pharmacological profiles. Studies suggest that medetomidine may offer cardiovascular benefits over the use of levomedetomidine alone .

Table 2: Comparison of Sedative Effects

CompoundSedation InductionCardiovascular Impact
LevomedetomidineMinimalBradycardia
MedetomidineSignificantModerate benefits

Q & A

Basic Research Questions

Q. How should levomedetomidine hydrochloride stock solutions be prepared to ensure stability and minimize solvent interference in biological assays?

this compound is typically dissolved in organic solvents like ethanol (10 mg/mL), DMSO, or DMF (20 mg/mL) under inert gas purging to prevent degradation. For aqueous applications, dilute the stock into buffers (e.g., PBS, pH 7.2) to a final solubility of ~1 mg/mL. Organic solvent residues must be <1% to avoid confounding physiological effects. Aqueous solutions should be freshly prepared and used within 24 hours due to instability .

Q. What are the critical storage conditions for maintaining this compound integrity in long-term studies?

Store the compound as a solid at –20°C in airtight, light-protected containers. Stability data indicate integrity for ≥4 years under these conditions. Avoid repeated freeze-thaw cycles of prepared solutions, as this may accelerate degradation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use gloves resistant to organic solvents (e.g., nitrile or neoprene), lab coats, and eye protection. Conduct work in fume hoods to minimize inhalation risks. Follow institutional SOPs for spill management and waste disposal. Training on emergency procedures (e.g., skin/eye contact protocols) is mandatory before handling .

Advanced Research Questions

Q. How do the pharmacological effects of levomedetomidine (R-isomer) compare to dexmedetomidine (S-isomer) in preclinical models, and how should isomer-specific studies be designed?

Levomedetomidine exhibits distinct α2-adrenoceptor binding kinetics and reduced sedative potency compared to dexmedetomidine. To isolate isomer-specific effects, use enantiomerically pure standards (≥98% HPLC purity) and control for solvent/vehicle interactions. Employ blinded, randomized trials in animal models (e.g., canine cardiovascular studies) with dose-response curves (0.01–0.1 mg/kg) to assess hemodynamic and analgesic endpoints .

Q. What analytical methods are recommended for quantifying this compound impurities in synthetic batches?

Use reversed-phase HPLC with a C18 column, UV detection at 220 nm, and a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v). Validate the method per ICH guidelines, including specificity, linearity (1–50 µg/mL), and precision (<2% RSD). Key impurities (e.g., medetomidine derivatives) should be resolved with a resolution factor >1.5 .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different buffers?

Discrepancies arise from pH variations and solvent purity. Systematically test solubility in buffered solutions (pH 2.0–8.0) using lyophilized compound. Use dynamic light scattering to detect aggregates in aqueous preparations. Report buffer composition, temperature, and equilibration time to enable cross-study comparisons .

Q. What experimental controls are critical when investigating levomedetomidine’s neuroprotective mechanisms in vitro?

Include α2-adrenoceptor antagonists (e.g., atipamezole) to confirm receptor-mediated effects. Control for solvent cytotoxicity by matching DMSO/ethanol concentrations in vehicle groups. Use sham-treated cultures and positive controls (e.g., dexmedetomidine) to validate assay sensitivity .

Q. How should researchers address batch-to-batch variability in this compound for reproducible pharmacokinetic studies?

Source USP-certified reference standards (e.g., CAS 190000-46-5) with CoA documentation. Pre-screen batches via HPLC for purity (>98%) and isotopic labeling (if applicable). Standardize dosing solutions using gravimetric preparation and confirm concentrations via LC-MS/MS .

Q. Methodological and Contradiction Analysis

Q. What strategies mitigate the risk of organic solvent interference in this compound bioactivity assays?

Use solvent-free aqueous solutions by direct dissolution in isotonic saline (1 mg/mL). Alternatively, employ solid-phase extraction to remove residual solvents post-dilution. Validate solvent-free preparations via mass spectrometry to confirm compound integrity .

Q. How can conflicting results in levomedetomidine’s cardiovascular effects across species be reconciled?

Species-specific α2-adrenoceptor expression (e.g., higher density in rodents vs. canines) accounts for variability. Use telemetry in conscious animals to avoid anesthesia confounders. Meta-analyze data across studies with standardized endpoints (e.g., mean arterial pressure, heart rate variability) .

Properties

IUPAC Name

5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNGEIHDPSLNMU-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190000-46-5
Record name Levomedetomidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190000465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVOMEDETOMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ME8LX4A7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Levomedetomidine hydrochloride
Levomedetomidine hydrochloride
Levomedetomidine hydrochloride
Levomedetomidine hydrochloride
Levomedetomidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.